1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide is a useful research compound. Its molecular formula is C11H9ClN4O2 and its molecular weight is 264.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
- Research shows that derivatives of pyridazine compounds, including those similar to 1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide, are used in the synthesis of new heterocyclic compounds with potential biological activities. These compounds exhibit antimicrobial and antifungal properties (Sayed et al., 2003).
Antimicrobial and Antifungal Activities
- Some pyridazine derivatives demonstrate significant antimicrobial activities. For example, studies have shown that certain pyridazine compounds have been effective against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans (Sah et al., 2014).
Inhibition of Corrosion
- Pyridazine derivatives have been used in studies focusing on the inhibition of steel corrosion in acidic media. Research suggests that substituting an oxygen atom with sulfur in a pyridazine molecule significantly increases its efficiency as a corrosion inhibitor (Bouklah et al., 2004).
Anti-inflammatory Applications
- Investigations into pyridazine analogues have revealed their potential in anti-inflammatory treatments. Some studies have identified specific compounds that show significant inhibition of phospholipase A2, an enzyme involved in the inflammatory process, suggesting their use as nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).
Anticancer Activity
- Recent research has focused on synthesizing new derivatives of pyridazine with potent anticancer effects. Some studies have explored the molecular docking of these compounds against cancer cell lines, showing promising results in inhibiting cancer cell growth (Mehvish & Kumar, 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
For instance, some compounds with similar structures have been found to inhibit certain enzymes, disrupting the normal functioning of cells .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition of cell growth or the induction of cell death .
Pharmacokinetics
Similar compounds have been found to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting cell growth, inducing cell death, or modulating immune responses .
Action Environment
The action, efficacy, and stability of 1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and light conditions can affect the compound’s stability .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-oxopyridazine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-7-1-3-8(4-2-7)16-6-5-9(17)10(15-16)11(18)14-13/h1-6H,13H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJOOOJLMCKSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.